molecular formula C11H11ClN2O3S B1304999 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid CAS No. 332374-77-3

4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid

Cat. No.: B1304999
CAS No.: 332374-77-3
M. Wt: 286.74 g/mol
InChI Key: UFGYRMPSQUJSAA-UHFFFAOYSA-N
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Description

4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is a complex organic compound featuring a chloro-substituted cyclohexene ring, a thiazole moiety, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with a chloro-substituted cyclohexene derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For example, the Kabachnik–Fields reaction is one practical approach for synthesizing related compounds, involving catalysts like CF3CO2H or TiO2 under ultrasound irradiation .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as amines or ethers.

Scientific Research Applications

4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, disrupting biological pathways and leading to therapeutic effects. Molecular docking studies have shown that similar compounds can bind to proteins involved in disease processes, providing insights into their potential mechanisms of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c12-6-1-2-7(10(16)17)8(5-6)9(15)14-11-13-3-4-18-11/h1,3-4,7-8H,2,5H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGYRMPSQUJSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC(C1C(=O)O)C(=O)NC2=NC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387907
Record name 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332374-77-3
Record name 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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